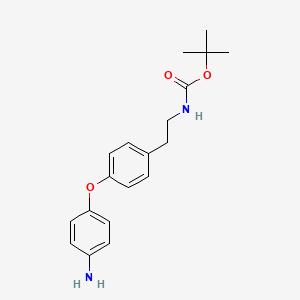

4-(4-(2-N-Boc-aminoethyl)phenoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-(2-N-Boc-aminoethyl)phenoxy)aniline is a useful research compound. Its molecular formula is C19H24N2O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

The compound 4-(4-(2-N-Boc-aminoethyl)phenoxy)aniline , also known as 4-[2-(Boc-amino)ethyl]aniline , is a versatile intermediate in chemical research with various applications in medicinal chemistry and material science. This article explores its scientific research applications, including synthesis pathways, biological activities, and potential use in drug discovery.

Structure and Characteristics

The compound features a tert-butoxycarbonyl (Boc) protective group on the amine, which enhances its stability during synthesis and manipulation. Its structure includes an aniline moiety linked to a phenoxy group, making it suitable for further chemical transformations.

Medicinal Chemistry

- Drug Development : The compound serves as a scaffold for the synthesis of novel drug candidates. Its ability to form hydrogen bonds and interact with biological targets makes it a valuable building block in drug design . For instance, derivatives of this compound have been explored for their inhibitory effects on nitric oxide synthases (nNOS), which are relevant in treating cardiovascular diseases .

- Fragment-Based Drug Discovery : Researchers have utilized this compound as part of fragment-based approaches to identify new therapeutic agents targeting specific proteins involved in disease pathways. Its structural flexibility allows for diverse modifications that can enhance binding affinity and selectivity .

Material Science

- Liquid Crystal Applications : The compound has been investigated for its potential use as a liquid crystal alignment agent due to its amphiphilic nature. It can improve the stability and performance of liquid crystal displays (LCDs) by providing better orientation and reducing residual voltage effects .

- Polymer Chemistry : In polymer science, this compound is used as a monomer in the synthesis of conductive polymers. These materials are essential for applications in organic electronics, such as sensors and transistors .

Case Study 1: Inhibitory Activity Against nNOS

A study synthesized various derivatives based on this compound to evaluate their inhibitory activity against neuronal nitric oxide synthase (nNOS). The results indicated that specific modifications at the para position significantly enhanced potency and selectivity against nNOS compared to other isoforms, demonstrating the compound's utility in developing selective inhibitors for therapeutic use .

Case Study 2: Liquid Crystal Orientation

Research conducted on liquid crystal displays highlighted the effectiveness of this compound as an alignment layer. The compound's unique properties allowed for improved film strength and reduced residual voltage effects even after prolonged exposure to high temperatures, making it a promising candidate for next-generation LCD technologies .

化学反応の分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is selectively removed under acidic conditions to expose the primary amine for subsequent reactions:

| Conditions | Reagents | Products | Applications |

|---|---|---|---|

| Mild acidolysis | HCl (4M in dioxane) or TFA/DCM | Free amine hydrochloride or trifluoroacetate | Enables further nucleophilic reactions |

| Room temperature (20-25°C) | 20-30% TFA in dichloromethane | 4-(4-(2-aminoethyl)phenoxy)aniline | Pharmaceutical intermediate synthesis |

This step is critical for activating the compound in peptide coupling or electrophilic substitution reactions.

Oxidation Reactions

The aniline moiety undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| NaNO₂/HCl | 0-5°C, acidic aqueous solution | Diazonium salt intermediate | Used for Sandmeyer or coupling reactions |

| KMnO₄/H₂SO₄ | Heated, acidic conditions | Nitroso or quinone derivatives | Requires careful stoichiometric control |

The aromatic system’s electron-rich nature facilitates electrophilic attacks, but steric hindrance from the phenoxy group moderates reactivity.

Nucleophilic Substitution

The primary amine (post-Boc removal) participates in nucleophilic reactions:

| Reaction Type | Electrophile | Product | Catalysts/Reagents |

|---|---|---|---|

| Acylation | Acid chlorides or anhydrides | Amides (e.g., acetylated derivatives) | Pyridine or DMAP |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides | Triethylamine as base |

| Urea formation | Isocyanates | Urea-linked conjugates | Solvent: THF or DMF |

These reactions are foundational for creating bioactive conjugates in drug discovery.

Coupling Reactions

The deprotected amine engages in cross-coupling and conjugation:

| Coupling Type | Reagents | Applications | Yield Optimization |

|---|---|---|---|

| Amide bond formation | EDC/HOBt, DCC | Peptide synthesis | Enhanced by N-hydroxysuccinimide (NHS) |

| Reductive amination | NaBH₃CN or NaBH(OAc)₃ | Alkylamine derivatives | pH-controlled (4-6) |

| Suzuki-Miyaura coupling | Pd catalysts, aryl boronic acids | Biaryl structures | Requires inert atmosphere (N₂/Ar) |

The phenoxy-aniline scaffold’s rigidity influences regioselectivity in these reactions.

Electrophilic Aromatic Substitution

The electron-rich aniline ring undergoes substitutions at specific positions:

| Reaction | Electrophile | Position | Key Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to amine group (minor ortho) | Nitroaniline derivatives |

| Sulfonation | H₂SO₄/SO₃ | Meta to phenoxy group | Sulfonic acid intermediates |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Ortho/para to amine (steric effects) | Haloaniline analogs |

Steric effects from the phenoxyethyl-Boc group direct substitution patterns.

Key Structural Insights

-

Hydrogen bonding : The Boc group’s carbonyl oxygen participates in intramolecular H-bonding with adjacent NH groups, stabilizing specific conformations and influencing reactivity .

-

Solvent effects : Reactions in polar aprotic solvents (DMF, DMSO) enhance solubility and reaction rates compared to chlorinated solvents.

This compound’s reactivity profile underscores its utility in synthesizing complex molecules, particularly in medicinal chemistry. Future studies could explore its use in photoaffinity labeling or as a scaffold for kinase inhibitors.

特性

分子式 |

C19H24N2O3 |

|---|---|

分子量 |

328.4 g/mol |

IUPAC名 |

tert-butyl N-[2-[4-(4-aminophenoxy)phenyl]ethyl]carbamate |

InChI |

InChI=1S/C19H24N2O3/c1-19(2,3)24-18(22)21-13-12-14-4-8-16(9-5-14)23-17-10-6-15(20)7-11-17/h4-11H,12-13,20H2,1-3H3,(H,21,22) |

InChIキー |

ZNVKWCYTTYODRH-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OC2=CC=C(C=C2)N |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。